molecular formula C12H9ClN4OS2 B2654424 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-67-9

7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2654424
CAS No.: 869074-67-9
M. Wt: 324.8
InChI Key: CVALHODZKLPIKF-UHFFFAOYSA-N
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Description

This compound belongs to the thiadiazolo-triazinone class, characterized by a fused heterocyclic core (thiadiazole and triazine rings) with a 4-chlorobenzylsulfanyl substituent at position 7 and a methyl group at position 2. Its molecular formula is C₁₁H₇ClN₄OS, with a molecular weight of 278.72 g/mol (approximated from analogous structures in ). Commercial availability is indicated via suppliers such as Dayang Chem (Hangzhou) and HENAN NEW BLUE CHEMICAL CO., LTD.

Properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c1-7-10(18)17-11(15-14-7)20-12(16-17)19-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVALHODZKLPIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is reacted with appropriate amines to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiadiazolo-triazinone core but differ in substituents, leading to variations in physicochemical and biological properties:

7-(3-Chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS 59758-58-6)

  • Molecular Formula : C₁₁H₇ClN₄OS (identical to the target compound).
  • Key Differences: The chlorophenyl group is at position 3 instead of 3.
  • Applications : Used in synthetic chemistry and pharmaceutical intermediate production.

3-Benzyl-7-(2,4-dichlorophenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

  • Molecular Formula : C₁₇H₁₀Cl₂N₄OS.
  • Key Differences: A benzyl group at position 3 and a 2,4-dichlorophenyl substituent at position 5.
  • Biological Activity : Demonstrated antibacterial properties, attributed to the dichlorophenyl moiety’s electron-withdrawing effects, which may improve interaction with bacterial enzymes.
  • Synthesis: Prepared via condensation of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with 2,4-dichlorobenzoic acid in phosphorus oxychloride.

3-tert-Butyl-7-{[2-(4-Cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

  • Molecular Formula : C₂₃H₂₅N₄O₂S₂.
  • Key Differences: A bulky tert-butyl group at position 3 and a ketone-containing cyclohexylphenylsulfanyl chain at position 6. The tert-butyl group may confer steric hindrance, reducing metabolic degradation, while the cyclohexylphenyl moiety could enhance solubility in nonpolar solvents.

7-(4-Chlorobenzylidene)-3-[(4-chlorophenoxy)methyl]-6-(4-nitrothiophen-2-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Molecular Formula : C₂₀H₁₂Cl₂N₆O₃S₂.
  • Key Differences: Incorporates a nitrothiophenyl group and a chlorophenoxymethyl chain.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
7-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-4H-thiadiazolo-triazin-4-one C₁₁H₇ClN₄OS 278.72 4-Chlorobenzylsulfanyl, methyl Synthetic intermediate
7-(3-Chlorophenyl)-3-methyl-4H-thiadiazolo-triazin-4-one (CAS 59758-58-6) C₁₁H₇ClN₄OS 278.72 3-Chlorophenyl, methyl Pharmaceutical intermediate
3-Benzyl-7-(2,4-dichlorophenyl)-4H-thiadiazolo-triazin-4-one C₁₇H₁₀Cl₂N₄OS 382.26 Benzyl, 2,4-dichlorophenyl Antibacterial agent
3-tert-Butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-thiadiazolo-triazin-4-one C₂₃H₂₅N₄O₂S₂ 477.65 tert-Butyl, cyclohexylphenyl-ketone-sulfanyl Enhanced metabolic stability

Research Findings and Trends

  • Substituent Effects : Chlorophenyl and dichlorophenyl groups improve antimicrobial activity by modulating electron density and hydrophobic interactions. Bulky groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility.
  • Synthetic Routes: Phosphorus oxychloride-mediated cyclization is a common method for thiadiazolo-triazinone synthesis, as seen in and .
  • Crystallography : Disorder in aromatic rings (e.g., in ’s compound) suggests conformational flexibility, which may influence packing in solid-state formulations.

Biological Activity

The compound 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic organic molecule that combines a thiadiazole and triazine structure. Its unique molecular configuration suggests potential biological activities, particularly in the realm of medicinal chemistry. This article aims to detail the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₃ClN₄OS
  • Molecular Weight : 364.83 g/mol
  • Structural Features : The compound features a thiadiazole ring fused with a triazine ring, substituted by a sulfanyl group and a 4-chlorophenyl-2-oxoethyl side chain. The presence of the chlorophenyl group is critical in influencing the compound's reactivity and biological properties.

Biological Activity Overview

Research has indicated that derivatives of thiadiazole and triazine compounds exhibit various biological activities, including antitumor and antimicrobial properties. The specific compound has been evaluated for its potential in these areas:

Antitumor Activity

  • Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit cell proliferation through various pathways, including the modulation of kinase activity (e.g., ERK1/2 inhibition) and induction of apoptosis in cancer cells .
  • Cell Lines Tested : The compound has shown promising results against multiple cancer cell lines, including:
    • A549 (lung carcinoma)
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)
    • SKOV3 (ovarian cancer) .

Research Findings and Case Studies

StudyFindingsCell LinesMethodology
Hosseinzadeh et al. (2020)Anticancer activity observed; compounds induced apoptosis via caspase activationMCF7, PC3MTT assay
Flefel et al. (2017)Moderate-to-good anticancer activity; glycosyl moieties enhance efficacyHepG2, PC-3In vitro testing
Almasirad et al. (2016)Best anticancer activity against SKOV3 with IC50 = 19.5 μMSKOV3MTT assay

Detailed Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics:

  • Thiadiazole Ring : Known for its role in enhancing cytotoxicity against various cancer cell lines.
  • Triazine Moiety : Contributes to the modulation of biological pathways involved in cell growth and apoptosis.
  • Sulfanyl Group : Plays a pivotal role in the reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-thiadiazolo-triazin-4-one?

  • Methodology : A common approach involves reacting 4-amino-3-mercapto-triazinone derivatives with substituted benzoic acids (e.g., 2,4-dichlorobenzoic acid) in the presence of phosphorus oxychloride (POCl₃) under reflux. The reaction typically requires 5–6 hours, followed by neutralization, ice quenching, and recrystallization from ethanol/dichloromethane mixtures to isolate the product .
  • Key Considerations : Ensure stoichiometric control of reactants and monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane) .

Q. How can the purity of this compound be verified after synthesis?

  • Methodology : Purification via recrystallization (e.g., ethanol/dichloromethane 1:1) is standard. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (observed range: 473–475 K) .
  • Advanced Tip : High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N, S content) can further validate purity .

Q. What spectroscopic techniques are used for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), methyl groups (δ 2.5–3.0 ppm), and sulfanyl linkages.
  • IR : Confirm thiadiazole ring vibrations (~650 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystallographic disorder (e.g., disordered benzene rings with occupancies 0.509/0.491) and hydrogen-bonding networks (e.g., C–H···O interactions) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during thiadiazolo-triazinone formation?

  • Methodology :

  • Use NaBH₄ to reduce intermediates (e.g., propargylamine derivatives) and avoid side products like thiadiazepines .
  • Optimize reaction temperature (e.g., 100°C in DMF with KOH catalysis) to favor intramolecular cyclization over competing pathways .
    • Data Analysis : Compare yields from traditional reflux vs. microwave-assisted synthesis (>90% in one-pot protocols) .

Q. How can structural ambiguities in crystallographic studies be resolved?

  • Methodology :

  • Refine X-ray data with software (e.g., SHELXL) to model disorder (e.g., split positions for benzene rings) .
  • Validate bond lengths/angles against databases (e.g., mean C–C bond: 1.39 Å; S···N contacts: ~2.8 Å) .
    • Case Study : The title compound’s thiadiazolo-triazine ring forms dihedral angles of 76.9° with disordered substituents, resolved via occupancy refinement .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Methodology :

  • Synthesize analogs with varying substituents (e.g., 4-methoxyphenyl, piperidine derivatives) and test against Gram-positive/negative bacteria (MIC: 2–64 µg/mL) .
  • Use molecular docking to correlate substituent electronic profiles (e.g., Cl, F groups) with target binding (e.g., bacterial dihydrofolate reductase) .
    • Data Contradiction : Reconcile divergent bioactivity by comparing substituent positions (e.g., 4-Cl vs. 2,4-diCl phenyl groups in MIC assays) .

Q. How to address conflicting solubility data in different solvent systems?

  • Methodology :

  • Perform comparative solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10).
  • Use Hansen solubility parameters to predict miscibility (e.g., δD ~18 MPa¹/² for thiadiazoles) .
    • Case Study : Discrepancies in DMSO solubility (~10 mg/mL) vs. ethanol (~2 mg/mL) may arise from polarity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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